molecular formula C14H9BrClNO3 B8449775 (4-Bromo-2-chloro-phenyl)-(2-methyl-5-nitro-phenyl)-methanone

(4-Bromo-2-chloro-phenyl)-(2-methyl-5-nitro-phenyl)-methanone

Cat. No. B8449775
M. Wt: 354.58 g/mol
InChI Key: RFQSJLNLBBCQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2-chloro-phenyl)-(2-methyl-5-nitro-phenyl)-methanone is a useful research compound. Its molecular formula is C14H9BrClNO3 and its molecular weight is 354.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-2-chloro-phenyl)-(2-methyl-5-nitro-phenyl)-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-chloro-phenyl)-(2-methyl-5-nitro-phenyl)-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Bromo-2-chloro-phenyl)-(2-methyl-5-nitro-phenyl)-methanone

Molecular Formula

C14H9BrClNO3

Molecular Weight

354.58 g/mol

IUPAC Name

(4-bromo-2-chlorophenyl)-(2-methyl-5-nitrophenyl)methanone

InChI

InChI=1S/C14H9BrClNO3/c1-8-2-4-10(17(19)20)7-12(8)14(18)11-5-3-9(15)6-13(11)16/h2-7H,1H3

InChI Key

RFQSJLNLBBCQGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction was run under an argon atmosphere using dry glassware. 4-Bromo-2-chloroiodobenzene (25.5 g, 80.9 mmol) was dissolved in dry THF (400 mL) and cooled to −60° C. Isopropylmagnesium chloride (2 M in THF, 40.4 mL, 80.9 mmol) was added under stirring during 30 minutes. The reaction mixture was allowed to warm up to −40° C. and the mixture was stirred at −40° C. for 4 h. Compound 491 (22.2 g, 80.9 mmol) was added and the mixture was stirred at −40° C. for 3 h after which it was allowed to warm to room temperature and stirred for 17 h. A saturated aqueous solution of NH4Cl (200 mL) was added and the mixture was stirred for 1 h. The phases were separated and the aqueous phase was extracted with Et2O (4×100 mL). The combined organic phases were washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The crude product was purified by flash chromatography using CH2Cl2/petroleum ether (40-60) 2:3 as the eluent to afford the title compound as yellow crystalline compound.
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step Two
Name
Compound 491
Quantity
22.2 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

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